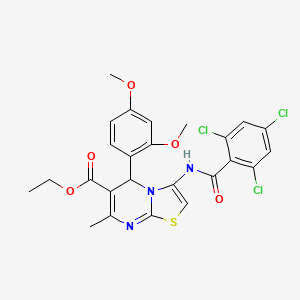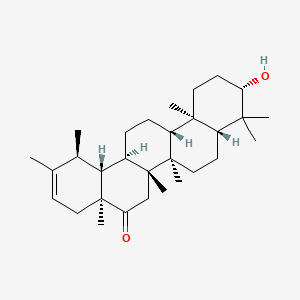![molecular formula C23H25BrN2O2 B12373377 5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)
5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a complex organic compound that features a quinoline core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.
Introduction of the pyrrolidin-1-ylmethyl group: This is often done via a nucleophilic substitution reaction.
Attachment of the 2-bromo-4-methylphenyl group: This step may involve a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of a de-brominated quinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known anti-malarial drug with a quinoline core.
Quinolin-8-ol: A simpler derivative with a hydroxyl group at the 8-position.
Uniqueness
5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom and the pyrrolidin-1-ylmethyl group distinguishes it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Eigenschaften
Molekularformel |
C23H25BrN2O2 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
5-[(2-bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H25BrN2O2/c1-16-6-7-17(21(24)11-16)14-28-15-19-12-18(13-26-9-2-3-10-26)23(27)22-20(19)5-4-8-25-22/h4-8,11-12,27H,2-3,9-10,13-15H2,1H3 |
InChI-Schlüssel |
WDTGDTWXRZVLJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)COCC2=C3C=CC=NC3=C(C(=C2)CN4CCCC4)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


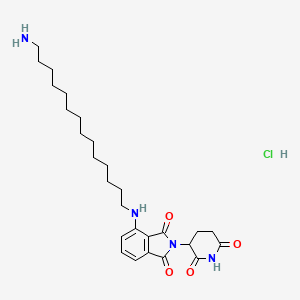
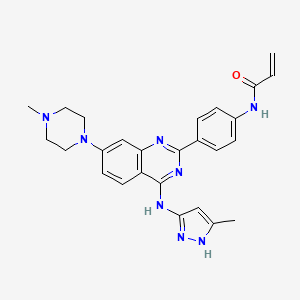
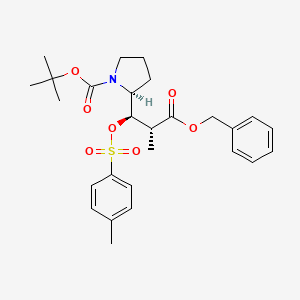


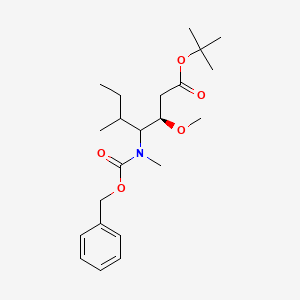

![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
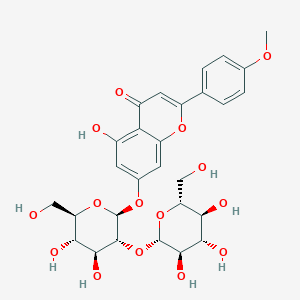
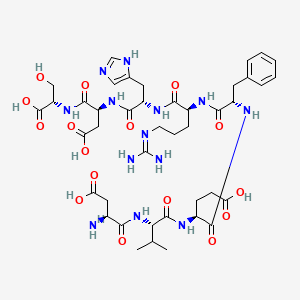
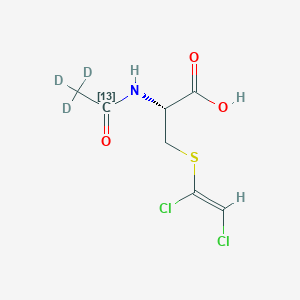
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
